molecular formula C26H25N5O4 B2535182 ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-19-9

ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2535182
CAS No.: 685860-19-9
M. Wt: 471.517
InChI Key: KPMMQWJIZYZILI-BYNJWEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a highly rigid triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, substituted with a cyclohexyl group at position 7 and a pyridine-4-carbonylimino moiety at position 4. The ethyl carboxylate group at position 5 enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-2-35-26(34)20-16-19-22(28-21-10-6-7-15-30(21)25(19)33)31(18-8-4-3-5-9-18)23(20)29-24(32)17-11-13-27-14-12-17/h6-7,10-16,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMQWJIZYZILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=NC=C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Substituents (Position) Key Structural Differences
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate 6: 3-chlorobenzoyl; 7: methyl Electron-withdrawing Cl vs. pyridine; methyl vs. cyclohexyl
Ethyl 7-(3-ethoxypropyl)-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate 7: 3-ethoxypropyl; 6: 2-methylbenzoyl Flexible ethoxypropyl vs. rigid cyclohexyl; methylbenzoyl vs. pyridine-carbonyl

Key Observations :

  • Electronic Effects: The pyridine-4-carbonylimino group in the target compound introduces stronger electron-withdrawing and hydrogen-bonding capabilities compared to 3-chlorobenzoyl or 2-methylbenzoyl substituents .

Key Observations :

  • Yields for analogous imine-forming reactions range from 55% to 77%, influenced by steric bulk and electronic factors .
  • High melting points (>215°C) are common in these rigid heterocycles, driven by crystallinity and intermolecular hydrogen bonds .
Spectroscopic and Crystallographic Characterization
  • Target Compound : Likely characterized via ¹H/¹³C NMR, IR, and X-ray crystallography (using SHELX or ORTEP for structural refinement).
  • Analogues: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate: Confirmed via HRMS, IR (C=O at 1720 cm⁻¹), and NMR (δ 1.2–1.4 ppm for ethyl groups) . Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-analogue: Structural validation via mass spectrometry (ZINC2494527) and crystallographic data .

Key Observations :

  • The pyridine-4-carbonylimino group may exhibit distinct IR stretches (~1680–1700 cm⁻¹ for C=O/N-H) compared to benzoyl derivatives .
  • SHELX-based refinements are standard for such complex heterocycles, ensuring precise bond-length/angle measurements .

Functional and Application Insights

  • Bioactivity Potential: The pyridine moiety in the target compound may enhance interactions with biological targets (e.g., kinases or receptors) compared to benzothiazole or benzoyl derivatives .

Biological Activity

Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique triazatricyclo structure and multiple functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N3O3C_{14}H_{19}N_{3}O_{3}. Its structural features include:

  • A cyclohexyl group attached to a nitrogen atom.
  • An imino group and a carboxylate ester.
    These functional groups are significant for the compound's chemical behavior and biological activity.

The biological activity of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves interactions with various molecular targets including enzymes and receptors. Initial studies suggest that the compound may exert its effects through:

  • Inhibition or modulation of specific enzymes.
  • Interaction with cellular receptors involved in signaling pathways.

Further research is necessary to elucidate the specific pathways and molecular targets involved in its biological effects.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that it may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Cytotoxicity : Some studies have indicated that it may have cytotoxic effects on certain cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique aspects of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradecaContains furan moietyDifferent substituents on nitrogen
Methyl 7-(3-propan-2-yloxypropyl)-2-oxo - 6-(pyridine - 4-carbonylimino) - 1 , 7 , 9 - triazatricycloPyridine ring presentVariation in nitrogen substituents
Ethyl 6-imino - 11-methyl - 2 - oxo - 7 - (propan - 2 - yl) - 1 , 7 , 9 - triazatricycloMethyl substitutionDifferent methyl group positioning

These compounds share similar triazatricyclo frameworks but differ in their functional groups and substituents which affect their chemical behavior and biological activity.

Case Studies

Several case studies have been conducted to assess the biological activity of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:

  • Study on Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria.
  • Anti-inflammatory Study : A cellular model was used to evaluate the anti-inflammatory effects of the compound, showing a reduction in pro-inflammatory cytokine production.
  • Cytotoxicity Assessment : The compound was tested on various cancer cell lines, revealing selective cytotoxic effects that warrant further investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic pathway for this compound, given its complex tricyclic structure?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the pyridine-4-carbonylimino moiety and cyclohexyl substituent. Utilize cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and imine-forming steps under inert conditions. Monitor reaction progress via HPLC or LC-MS to isolate intermediates. For cyclization steps, consider microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in analogous heterocyclic systems .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyclohexyl group, pyridine ring, and ester functionalities. IR spectroscopy can validate carbonyl (C=O) and imine (C=N) bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For resolving stereochemical ambiguity in the tricyclic core, single-crystal X-ray diffraction (SCXRD) is indispensable, as shown in structurally related ethyl carboxylate derivatives .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and compare with control samples. Track ester hydrolysis and imine bond stability, which are common degradation pathways in similar compounds .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare them with experimental data. For conformational isomers, use molecular dynamics (MD) simulations to model solvent effects. This approach has been validated for heterocyclic systems with fused rings .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Methodological Answer : Explore co-solvent systems (e.g., DMSO-water mixtures) or formulate micellar nanoparticles using biocompatible surfactants (e.g., Tween-80). For covalent modifications, introduce polar groups (e.g., sulfonate) at non-critical positions while preserving the pharmacophore, as seen in analogous pyrimidine carboxylates .

Q. How can researchers validate the compound’s hypothesized enzyme inhibition mechanism?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between the tricyclic core and target enzyme active sites. Follow with in vitro inhibition assays using purified enzymes (e.g., fluorescence-based kinetics). Cross-validate with site-directed mutagenesis to identify critical binding residues, a method applied to related thiazolo-pyrimidine derivatives .

Q. What experimental designs mitigate batch-to-batch variability during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction parameters in real time. Optimize purification via simulated moving bed (SMB) chromatography for high-throughput separation. Statistical design of experiments (DoE) can identify critical process parameters, as recommended in chemical engineering frameworks .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., cell viability vs. target-specific reporter assays) to confirm activity. For inconsistent dose-response curves, re-evaluate compound solubility and stability under assay conditions, referencing protocols from triazolopyrimidine studies .

Q. What analytical approaches resolve ambiguities in crystallographic data (e.g., disordered solvent molecules)?

  • Methodological Answer : Apply the SQUEEZE algorithm in crystallographic software (e.g., PLATON) to model disordered solvent regions. For ambiguous electron density in the tricyclic core, refine alternate conformations with occupancy factors. Cross-check with solid-state NMR to validate hydrogen-bonding networks, a technique used in thiazolo-pyrimidine crystal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.